molecular formula C11H8O2 B11940613 7-Hydroxy-6h-benzo[7]annulen-6-one CAS No. 27982-20-3

7-Hydroxy-6h-benzo[7]annulen-6-one

Cat. No.: B11940613
CAS No.: 27982-20-3
M. Wt: 172.18 g/mol
InChI Key: QNVQFWMESMXFLQ-UHFFFAOYSA-N
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Description

7-Hydroxy-6h-benzo7annulen-6-one is a chemical compound with the molecular formula C11H8O2. It features a unique structure that includes a seven-membered ring fused to a benzene ring, with a hydroxyl group and a ketone group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-6h-benzo7annulen-6-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, a reaction involving biphenyl-2-carboxylic acid, potassium peroxydisulfate, and silver nitrate in a mixture of water and acetonitrile at 50°C can yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity while maintaining cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-6h-benzo7annulen-6-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.

Major Products:

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

7-Hydroxy-6h-benzo7annulen-6-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Hydroxy-6h-benzo7annulen-6-one involves its interaction with various molecular targets. For instance, it can act as an antioxidant by scavenging free radicals, thereby protecting cells from oxidative damage. In cancer research, it has been studied for its ability to inhibit specific enzymes and signaling pathways involved in tumor growth and proliferation .

Comparison with Similar Compounds

Uniqueness: 7-Hydroxy-6h-benzo7annulen-6-one is unique due to its specific functional groups, which confer distinct chemical reactivity and biological properties. Its hydroxyl and ketone groups make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research .

Biological Activity

7-Hydroxy-6h-benzo annulen-6-one is a polycyclic aromatic compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention due to its potential therapeutic applications, especially in neuroprotection and cancer treatment. This article delves into its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 7-Hydroxy-6h-benzo annulen-6-one is characterized by a fused ring system that includes hydroxyl and ketone functional groups. These functional groups are crucial for its biological activity, influencing its interactions with various molecular targets.

The biological activity of 7-Hydroxy-6h-benzo annulen-6-one is primarily attributed to its ability to interact with specific receptors and enzymes:

  • Neuroprotective Effects : The compound enhances binding affinity to GluN2B subunits of NMDA receptors, which are implicated in neurodegenerative diseases. This suggests a potential role in protecting neuronal cells from excitotoxicity and oxidative stress .
  • Antioxidant Activity : It acts as an antioxidant by scavenging free radicals, thus protecting cells from oxidative damage .
  • Anticancer Activity : Research indicates that it may inhibit the proliferation of certain cancer cell lines by targeting specific signaling pathways involved in tumor growth .

Neuroprotective Effects

Studies have shown that 7-Hydroxy-6h-benzo annulen-6-one can protect neuronal cells from damage associated with oxidative stress and excitotoxicity. Its interaction with NMDA receptors suggests that it could be beneficial in treating conditions like Alzheimer's disease and other neurodegenerative disorders .

Anticancer Properties

The compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has been evaluated using the MTT assay against several human cancer cell lines, showing promising results:

Cell Line IC50 (μM) Activity
U251 (glioma)4.8Moderate
PC-3 (prostate)3.6Moderate
SKMEL-19 (melanoma)2.8High

These findings indicate that the presence of hydroxyl groups enhances the cytotoxicity of the compound, making it a candidate for further development as an anticancer agent .

Case Studies

  • Neuroprotective Study : In a study focusing on neuroprotection, 7-Hydroxy-6h-benzo annulen-6-one was shown to reduce neuronal cell death induced by glutamate toxicity. The mechanism involved modulation of NMDA receptor activity, leading to decreased intracellular calcium levels and reduced oxidative stress .
  • Anticancer Evaluation : Another study evaluated the compound's effects on breast cancer cell lines, demonstrating significant inhibition of cell proliferation at low concentrations (IC50 < 10 μM). The study highlighted its potential as a lead compound for developing new anticancer therapies .

Comparative Analysis with Similar Compounds

The unique structure of 7-Hydroxy-6h-benzo annulen-6-one allows for various modifications that can lead to derivatives with enhanced properties. A comparison with structurally similar compounds reveals distinct biological activities:

Compound Name Structural Features Unique Aspects
6,7-Dihydro-5H-benzoannuleneLacks hydroxyl and ketone groupsSimpler structure without functional modifications
6H-Benzo[c]chromen-6-oneFused ring system with different functional groupsExhibits different biological activities
3-Hydroxybenzo[c]chromen-4-oneContains hydroxyl group but different ring structureDifferent reactivity patterns

The presence of hydroxyl and ketone functionalities in 7-Hydroxy-6h-benzo annulen-6-one contributes to its unique reactivity and biological properties compared to these similar compounds .

Properties

CAS No.

27982-20-3

Molecular Formula

C11H8O2

Molecular Weight

172.18 g/mol

IUPAC Name

7-hydroxybenzo[7]annulen-6-one

InChI

InChI=1S/C11H8O2/c12-10-6-5-8-3-1-2-4-9(8)7-11(10)13/h1-7H,(H,12,13)

InChI Key

QNVQFWMESMXFLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC=C(C(=O)C=C2C=C1)O

Origin of Product

United States

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